rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans
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Overview
Description
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of a cyclopentane ring with a hydroxyl group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxyl group, followed by the addition of an acetic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce different alcohols .
Scientific Research Applications
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is used in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans include:
2-hydroxycyclopentylacetic acid: Lacks the specific stereochemistry of the racemic mixture.
Cyclopentylacetic acid: Lacks the hydroxyl group.
Hydroxycyclopentane derivatives: Varying in the position and number of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an acetic acid moiety, which confer distinct chemical and biological properties .
Properties
CAS No. |
51849-74-2 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
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